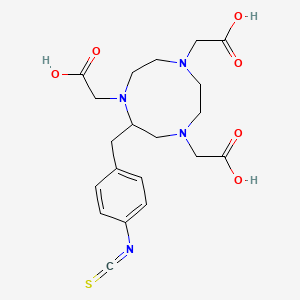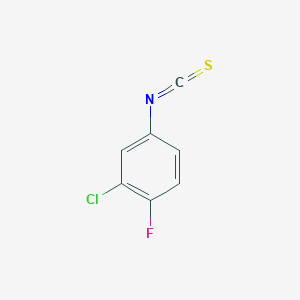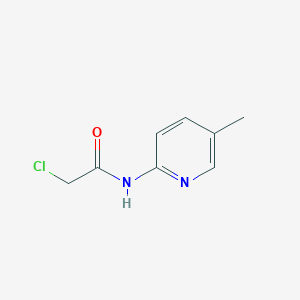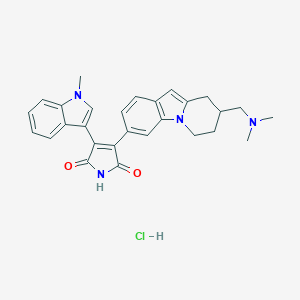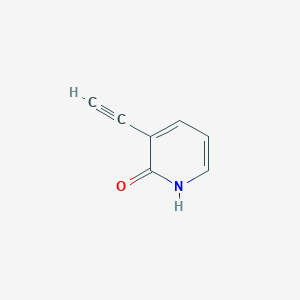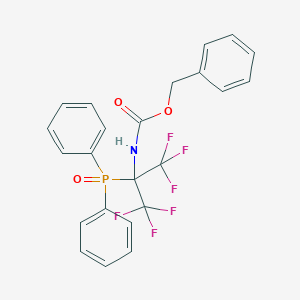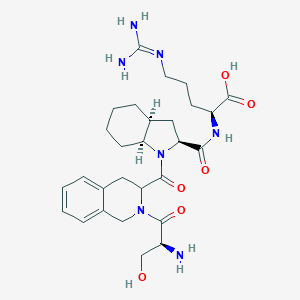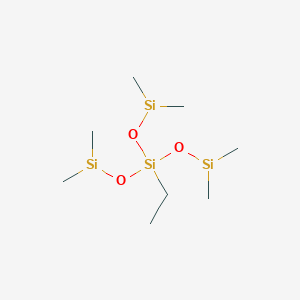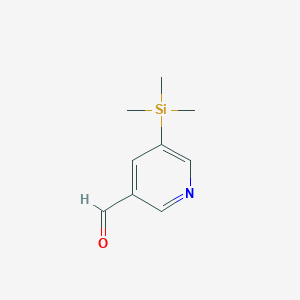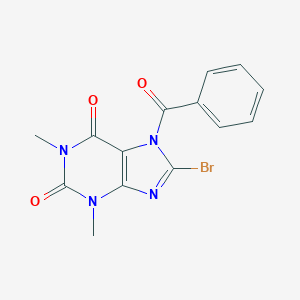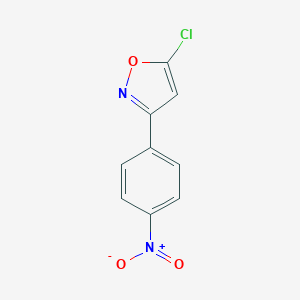
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in bacteria and fungi, leading to their death. In cancer cells, it is believed to inhibit the growth and division of the cells, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to inhibit the growth and division of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole in lab experiments is its potential antibacterial and antifungal activity. This makes it a potential candidate for the development of new antibiotics. Additionally, its potential use in the treatment of cancer and Alzheimer's disease makes it a promising compound for further study.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, which could limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole. One direction is the further optimization of the synthesis method to produce higher yields of the compound with minimal impurities. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Another direction is the development of new antibiotics and antifungal agents based on the structure of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole. This could lead to the development of new treatments for bacterial and fungal infections.
Finally, further studies are needed to explore the potential use of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole in the treatment of cancer and Alzheimer's disease. This could lead to the development of new treatments for these diseases, which currently have limited treatment options.
Conclusion
In conclusion, 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has been studied for its potential use in scientific research. Its unique structure and potential biological activity make it a promising candidate for the development of new antibiotics, antifungal agents, and treatments for cancer and Alzheimer's disease. However, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2-oxazole involves the reaction of 4-nitroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then reacted with hydroxylamine to form the oxazole ring. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole has been studied for its potential use in scientific research in various fields. It has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
142598-83-2 |
|---|---|
Nom du produit |
5-Chloro-3-(4-nitrophenyl)-1,2-oxazole |
Formule moléculaire |
C9H5ClN2O3 |
Poids moléculaire |
224.6 g/mol |
Nom IUPAC |
5-chloro-3-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
Clé InChI |
MYYUWKAXHXVOLL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=NOC(=C2)Cl)[N+](=O)[O-] |
Synonymes |
5-CHLORO-3-(4-NITROPHENYL)ISOXAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




